2-oxo-2H-chromene-3-carbothioamide

CAS No.: 69015-65-2

Cat. No.: VC7801721

Molecular Formula: C10H7NO2S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69015-65-2 |

|---|---|

| Molecular Formula | C10H7NO2S |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 2-oxochromene-3-carbothioamide |

| Standard InChI | InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14) |

| Standard InChI Key | NNHJYDSWYAVKNK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

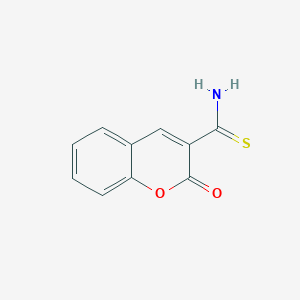

The molecular structure of 2-oxo-2H-chromene-3-carbothioamide comprises a bicyclic framework with a benzopyran core. Key features include:

-

Chromene Skeleton: A fused benzene and pyran ring system (2H-chromene) with a ketone group at position 2.

-

Carbothioamide Functional Group: A thiourea derivative (-C(=S)NH₂) at position 3, enhancing reactivity and intermolecular interactions .

The molecular formula is C₁₀H₇NO₂S, with a molecular weight of 205.23 g/mol . The SMILES notation (C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N) and InChI key (NNHJYDSWYAVKNK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₂S | |

| Molecular Weight | 205.23 g/mol | |

| Melting Point | 172°C | |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N |

Synthetic Routes and Reaction Dynamics

Industrial-Scale Production

Industrial synthesis likely involves:

-

Solvent-Based Reactions: Ethanol or methanol as solvents under reflux conditions.

-

Purification Techniques: Recrystallization or column chromatography to isolate high-purity product .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 172°C, indicative of moderate thermal stability . This property facilitates handling in solid-phase reactions and storage.

Solubility and Reactivity

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the thiourea group’s polarity.

-

Reactivity: The carbothioamide group participates in:

Industrial and Research Applications

Chemical Synthesis

The compound serves as a precursor for:

-

Heterocyclic Compounds: Thiazole and thiadiazole derivatives via cyclocondensation reactions.

-

Metal Complexes: Ligand for catalytic or materials science applications .

Material Science

The chromene core’s conjugated π-system enables applications in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells .

| Precautionary Measure | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| First-Aid Measures | Rinse skin/eyes with water |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume